![molecular formula C13H18O4 B14285241 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane CAS No. 118128-82-8](/img/structure/B14285241.png)
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a 3,4-dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Reactants: 3,4-dimethoxybenzaldehyde and ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of supported catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical syntheses.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications.
Eigenschaften
| 118128-82-8 | |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-13(16-6-7-17-13)9-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
JIWMMZJGCZWMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



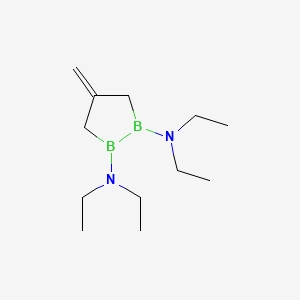
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

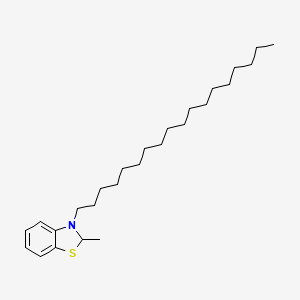
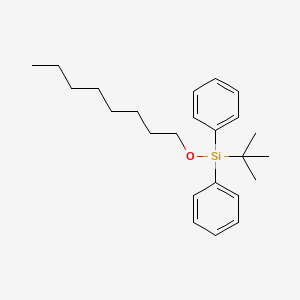

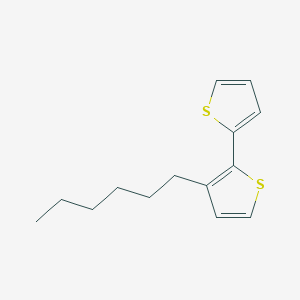
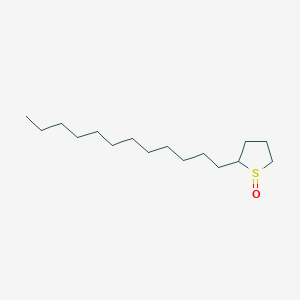
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
